1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H20N6O and its molecular weight is 300.366. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone primarily targets the Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, by inhibiting its catalytic activity . This interaction results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes lead to a loss of cell viability, particularly in human estrogen-receptor-positive breast cancer cells .
Biochemical Pathways
The compound affects the PARP pathway, which is involved in the repair of DNA single-strand breaks . By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death . This is particularly effective in cancer cells, which have a high rate of DNA replication and are thus more susceptible to DNA damage .
Pharmacokinetics
The compound’s effectiveness against human breast cancer cells suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The result of the compound’s action is a significant reduction in the viability of human breast cancer cells . Specifically, the compound was found to have an IC50 value of 18 µM, indicating that it can reduce cell viability by 50% at this concentration . This is achieved through the compound’s inhibition of PARP, leading to increased DNA damage and cell death .
Properties
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-12-3-5-14(6-4-12)21-15(16-17-18-21)11-19-7-9-20(10-8-19)13(2)22/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKHTZCVYXIWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.